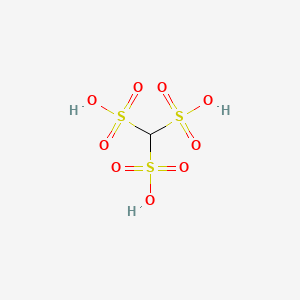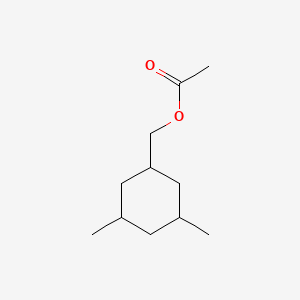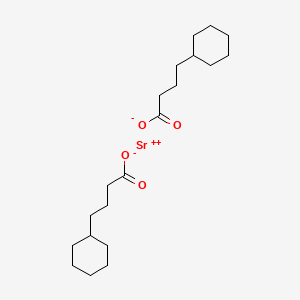
1-Chloro-4-(2,2-dibromocyclopropyl)benzene
Vue d'ensemble
Description
1-Chloro-4-(2,2-dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br2Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position, and a 2,2-dibromocyclopropyl group is attached to the same ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2-dibromocyclopropyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1-chloro-4-vinylbenzene to form 1-chloro-4-(2,2-dibromovinyl)benzene, followed by cyclopropanation to yield the final product. The reaction conditions typically involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2,2-dibromocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The dibromocyclopropyl group can be reduced to a cyclopropyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: 1-Hydroxy-4-(2,2-dibromocyclopropyl)benzene or 1-Amino-4-(2,2-dibromocyclopropyl)benzene.
Reduction: 1-Chloro-4-cyclopropylbenzene.
Oxidation: this compound epoxide.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-dibromocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(2,2-dibromocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The dibromocyclopropyl group may interact with nucleophilic sites, while the benzene ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(2,2-dibromovinyl)benzene: Similar structure but with a vinyl group instead of a cyclopropyl group.
1-Chloro-4-(1,2-dibromoethyl)benzene: Similar structure but with a dibromoethyl group instead of a dibromocyclopropyl group.
Uniqueness
1-Chloro-4-(2,2-dibromocyclopropyl)benzene is unique due to the presence of the dibromocyclopropyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The strained three-membered ring in the cyclopropyl group can undergo unique reactions not observed in compounds with vinyl or ethyl groups.
Propriétés
IUPAC Name |
1-chloro-4-(2,2-dibromocyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGDUBFXMIZUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343725 | |
| Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38365-51-4 | |
| Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1605730.png)
